Benzene, 1,1'-(3-methoxy-1-butenylidene)bis-
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Overview
Description
Benzene, 1,1’-(3-methoxy-1-butenylidene)bis-: is an organic compound with the molecular formula C17H18O This compound features a benzene ring substituted with a 3-methoxy-1-butenylidene group, making it a unique structure in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-(3-methoxy-1-butenylidene)bis- can be achieved through several methods. One common approach involves the reaction of benzhydrylidene-cyclopropane with triethoxysilane in the presence of a rhodium catalyst (Rh(PPh3)Cl) and toluene as a solvent. The reaction is carried out at 80°C for 40 hours, yielding the desired compound with a yield of approximately 43% .
Industrial Production Methods: While specific industrial production methods for Benzene, 1,1’-(3-methoxy-1-butenylidene)bis- are not widely documented, the synthesis methods used in laboratory settings can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Benzene, 1,1’-(3-methoxy-1-butenylidene)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for bromination and sulfonation reactions, respectively.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and alkanes.
Substitution: Brominated or sulfonated benzene derivatives.
Scientific Research Applications
Benzene, 1,1’-(3-methoxy-1-butenylidene)bis- has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzene, 1,1’-(3-methoxy-1-butenylidene)bis- involves its interaction with molecular targets and pathways. The compound’s aromatic structure allows it to participate in π-π interactions with other aromatic systems. Additionally, the methoxy and butenylidene groups can engage in hydrogen bonding and other non-covalent interactions, influencing its reactivity and biological activity .
Comparison with Similar Compounds
- Benzene, 1-chloro-3-methoxy-
- Benzene, 1-methoxy-3-methyl-
- Benzene, 1,1’-(1-butenylidene)bis-
Comparison: Benzene, 1,1’-(3-methoxy-1-butenylidene)bis- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a unique combination of aromaticity and functional group reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
57766-99-1 |
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Molecular Formula |
C17H18O |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
(3-methoxy-1-phenylbut-1-enyl)benzene |
InChI |
InChI=1S/C17H18O/c1-14(18-2)13-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-14H,1-2H3 |
InChI Key |
CXZCEUXNQPWNII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C(C1=CC=CC=C1)C2=CC=CC=C2)OC |
Origin of Product |
United States |
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